Scaffold Divergence from Dimethylenastron: Identical Molecular Formula, Distinct Heterocyclic Core and Target Profile
The target compound and dimethylenastron (CAS 863774-58-7) share the identical molecular formula C₁₆H₁₈N₂O₂S (MW 302.39), yet differ fundamentally in their heterocyclic core: a 2,3-dihydrobenzothiazole exocyclic amide versus a 1,2,3,4-tetrahydroquinazoline-5-one thione. Dimethylenastron is a well-characterized, potent mitotic kinesin Eg5 inhibitor (IC₅₀ = 200 nM in microtubule-stimulated ATPase assay) with demonstrated selectivity over kinesin-1, -4, -7, and -10 . In contrast, benzothiazole amides of this structural class have been identified as TRPV1 antagonists via high-throughput screening [1]. This scaffold-level divergence means the two compounds are not interchangeable in target-based screens — selecting one over the other determines whether the assay probes Eg5-dependent mitotic arrest or TRPV1-mediated calcium signaling pathways.
| Evidence Dimension | Core scaffold and primary biological target |
|---|---|
| Target Compound Data | 2,3-Dihydro-1,3-benzothiazole exocyclic amide scaffold; predicted TRPV1/TRPC channel modulator class [1] |
| Comparator Or Baseline | Dimethylenastron: 1,2,3,4-tetrahydroquinazoline-5-one thione scaffold; Eg5 IC₅₀ = 200 nM |
| Quantified Difference | Distinct scaffold class; dimethylenastron Eg5 IC₅₀ = 200 nM versus benzothiazole amide class TRPV1 antagonism (qualitative target divergence) |
| Conditions | Dimethylenastron data from microtubule-stimulated ATPase assay; benzothiazole amide data from recombinant human TRPV1 high-throughput screen |
Why This Matters
Procurement of the correct scaffold determines the biological target under interrogation; confusing these two compounds despite their identical molecular formula would misdirect the entire experimental hypothesis.
- [1] Besidski Y, Brown W, Johnstone S, et al. Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. 2012;22(19):6205-6211. PMID: 22939234. View Source
